![molecular formula C16H11FN2O2S B2825916 4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207023-57-1](/img/structure/B2825916.png)

4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

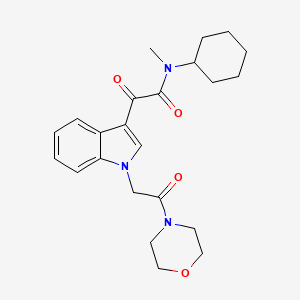

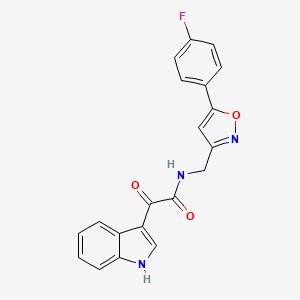

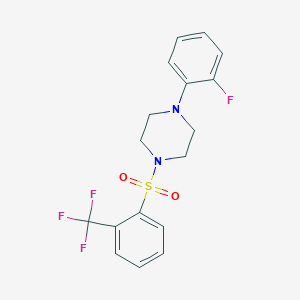

The compound “4-(3-fluoro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a complex organic molecule. It contains a benzo[b][1,4]thiazine ring which is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms . The molecule also has a fluorine atom and a methyl group attached to the phenyl ring, and a carbonitrile group attached to the thiazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazine ring, the fluorine and methyl groups on the phenyl ring, and the carbonitrile group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive groups like the carbonitrile group could potentially make it a participant in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Green Synthesis Approaches

A study by Balwe, Shinde, and Jeong (2016) highlighted an efficient, solvent-free green synthesis of benzo[b][1,4]thiazine-4-carbonitrile using microwave irradiation, emphasizing the environmental benefits and the use of inexpensive catalysts for a wide range of functional group tolerance (Balwe, Shinde, & Jeong, 2016).

Biological Activity and Applications

- Zia-ur-Rehman and colleagues (2009) explored the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, investigating their antibacterial and DPPH radical scavenging activities, indicating potential for therapeutic applications (Zia-ur-Rehman et al., 2009).

Novel Synthetic Pathways

- Fülöpová et al. (2015) reported an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via an unprecedented ring contraction, showcasing a method to access pharmacologically relevant derivatives from readily available materials, highlighting the compound's versatility in scientific research (Fülöpová et al., 2015).

Enantioselective Synthesis

Shibata, Liu, and Takéuchi (2000) demonstrated the preparation of enantioselective fluorinating agents from derivatives similar to the focal compound, showing applications in synthesizing optically active compounds, a critical aspect in medicinal chemistry (Shibata, Liu, & Takéuchi, 2000).

Antimicrobial Applications

- Desai, Rajpara, and Joshi (2013) synthesized new derivatives bearing a fluorine atom, testing their antimicrobial effectiveness against various strains, revealing the significant role of fluorine in enhancing biological activity (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical compound, studying its reactivity to develop new synthetic methods, or exploring its physical properties for potential use in materials science .

Properties

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c1-11-6-7-12(8-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZTUYRJPZZLIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2825833.png)

![methyl 2-(2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2825837.png)

![N-[(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2825840.png)

![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2825843.png)

![3-(3,4-dimethoxyphenyl)-9-(4-fluorobenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2825849.png)